Unii-B3siw51L7I
Description
UNII-B3SIW51L7I is a substance registered under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides unique ingredient identifiers (UNIIs) and rigorous scientific descriptions for substances relevant to medicine and translational research .
Key characteristics of this compound include:
- Regulatory Relevance: As a UNII-registered compound, it adheres to stringent identification standards for medicinal substances.
- Synthesis and Characterization: Like other small molecules in the GSRS database, its synthesis likely follows Good Manufacturing Practices (GMP), with validated analytical methods (e.g., NMR, HPLC) confirming purity and identity .
- Applications: Potential uses span drug formulation, excipients, or active pharmaceutical ingredients (APIs), though specifics require direct consultation of the GSRS database .
Properties
CAS No. |
84605-28-7 |
|---|---|
Molecular Formula |
C9H21O2PS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
[(2R)-4-methylpentan-2-yl]oxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-7(2)6-9(5)11-12(13,14)10-8(3)4/h7-9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
UAXMPVJRTGNEPS-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC(C)C)OP(=S)(OC(C)C)S |
Canonical SMILES |
CC(C)CC(C)OP(=S)(OC(C)C)S |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE typically involves the reaction of sulfurized sulfoxide with phosphoric acid . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and efficiency. The process may include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides. Substitution reactions can result in a variety of products depending on the substituents introduced .
Scientific Research Applications
MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE exerts its effects involves its interaction with various molecular targets and pathways. The compound is known to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues . It also modulates enzyme activity by binding to specific active sites, thereby influencing biochemical pathways involved in cellular metabolism and signaling .
Comparison with Similar Compounds
Comparison with this compound :
- Structural Similarities : Both likely share aromatic backbone motifs and heterocyclic substituents.
- Functional Differences : Compound A’s ester group may confer higher lipophilicity compared to this compound, affecting bioavailability .
Compound B: 3,4-Diformylbenzoic Acid
Comparison with this compound :
- Reactivity : Compound B’s formyl groups are highly reactive in nucleophilic additions, whereas this compound may prioritize stability for therapeutic use.
- Applications : While Compound B is used in materials science, this compound is tailored for biomedical applications .
Functional Comparison with Analogues
Pharmacokinetic Properties
Research Findings and Challenges
- Stability : this compound’s structural complexity may confer better hydrolytic stability than Compound B, which degrades rapidly in aqueous environments .
- Safety Profiles : Unlike Compound A, which requires rigorous toxicity screening due to esterase-mediated metabolite release, this compound’s design likely mitigates off-target effects .
- Analytical Data : While Compound B is characterized via FT-IR and elemental analysis, this compound would require advanced techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS) for full structural elucidation .
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